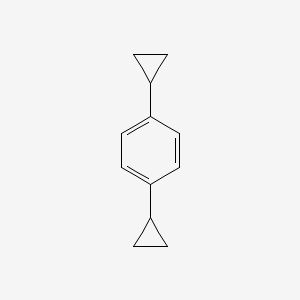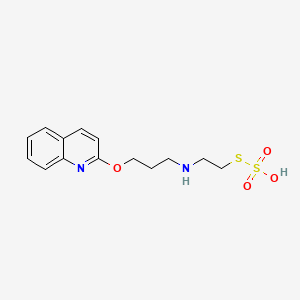
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propylamine Chain: The quinoline derivative is then reacted with 3-chloropropylamine to form the intermediate 3-(2-quinolyloxy)propylamine.
Thiosulfate Introduction: The final step involves the reaction of the intermediate with sodium thiosulfate under mild conditions to yield this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfate derivatives.
Substitution: The amino group in the propylamine chain can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiosulfate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, hydroxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: Breakdown products including quinoline derivatives and thiosulfate ions.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Analytical Chemistry: It can serve as a reagent for the detection of certain metal ions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Cell Signaling: It can be used in studies related to cell signaling pathways involving sulfur-containing compounds.
Medicine:
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for further investigation.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Environmental Chemistry: Potential application in the removal of heavy metals from wastewater.
作用机制
The mechanism by which S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the thiosulfate group can participate in redox reactions, affecting cellular processes. The propylamine chain provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
相似化合物的比较
- S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Comparison:
- Structural Differences: While similar in having a thiosulfate group, the quinoline moiety in S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique electronic and steric properties compared to the phenylsulfanyl or thiazolyl derivatives.
- Reactivity: The quinoline-containing compound may exhibit different reactivity patterns due to the aromatic system’s influence on the overall molecule.
- Applications: The unique structure of this compound may make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
属性
CAS 编号 |
41287-22-3 |
|---|---|
分子式 |
C14H18N2O4S2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-8-3-10-20-14-7-6-12-4-1-2-5-13(12)16-14/h1-2,4-7,15H,3,8-11H2,(H,17,18,19) |
InChI 键 |
FXEOMSOMYPLDTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



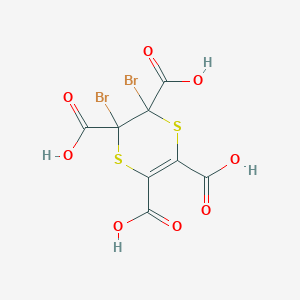
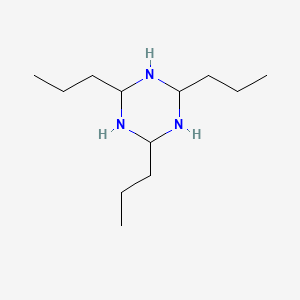
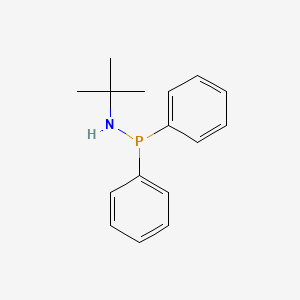

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
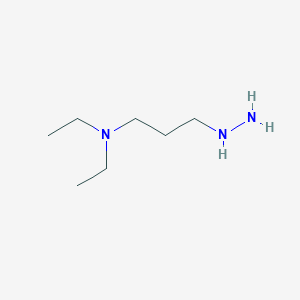
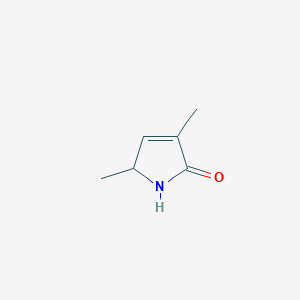
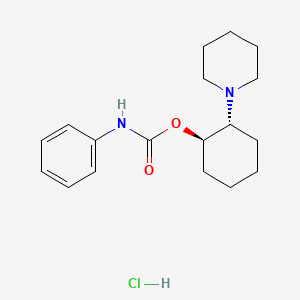
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
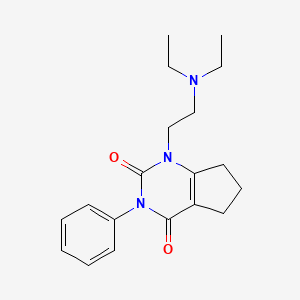
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
